5-Cyclopropylpentanal

Descripción

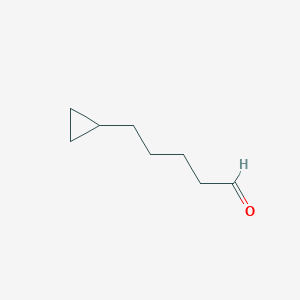

Structure

3D Structure

Propiedades

IUPAC Name |

5-cyclopropylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYKIPDMAMKMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyclopropylpentanal and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-cyclopropylpentanal and its key derivatives. The methodologies presented are based on established organic chemistry principles and aim to provide researchers with detailed protocols and comparative data to support their work in drug discovery and development where the cyclopropyl (B3062369) moiety is of significant interest.

Synthesis of this compound

A robust and versatile method for the synthesis of this compound is the malonic ester synthesis, which allows for the construction of the carbon skeleton followed by functional group manipulations to yield the target aldehyde. This multi-step process is detailed below.

Overall Synthetic Pathway

The synthesis of this compound can be achieved in a four-step sequence starting from diethyl malonate and cyclopropylmethyl bromide. The overall transformation involves alkylation, hydrolysis, decarboxylation, reduction, and finally, oxidation.

Caption: Overall synthetic route to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

This step involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to displace the bromide from cyclopropylmethyl bromide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, add cyclopropylmethyl bromide (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (cyclopropylmethyl)malonate, which can be purified by vacuum distillation.

| Reagent/Parameter | Molar Ratio/Value |

| Diethyl Malonate | 1.0 eq |

| Sodium | 1.0 eq |

| Cyclopropylmethyl Bromide | 1.0 eq |

| Solvent | Absolute Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield | ~75-85% |

The resulting diethyl (cyclopropylmethyl)malonate is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield 3-cyclopropylpropanoic acid.

Experimental Protocol:

-

To the crude diethyl (cyclopropylmethyl)malonate (1.0 eq), add a solution of aqueous sodium hydroxide (B78521) (2.5 eq).

-

Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the esters.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.

-

After cooling, extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyclopropylpropanoic acid.

| Reagent/Parameter | Molar Ratio/Value |

| Diethyl (cyclopropylmethyl)malonate | 1.0 eq |

| Sodium Hydroxide | 2.5 eq |

| Concentrated HCl | to pH 1-2 |

| Temperature | Reflux |

| Reaction Time | 4-7 hours |

| Yield | ~80-90% |

The carboxylic acid is then reduced to the corresponding primary alcohol, 3-cyclopropylpropan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-cyclopropylpropanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain 3-cyclopropylpropan-1-ol.

| Reagent/Parameter | Molar Ratio/Value |

| 3-Cyclopropylpropanoic Acid | 1.0 eq |

| Lithium Aluminum Hydride | 1.5 eq |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to RT |

| Reaction Time | 2-4 hours |

| Yield | ~85-95% |

The final step is the mild oxidation of the primary alcohol to the desired aldehyde, this compound, using pyridinium (B92312) chlorochromate (PCC).

Experimental Protocol:

-

In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM).

-

To this suspension, add a solution of 3-cyclopropylpropan-1-ol (1.0 eq) in DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined filtrate under reduced pressure to yield this compound.

| Reagent/Parameter | Molar Ratio/Value |

| 3-Cyclopropylpropan-1-ol | 1.0 eq |

| Pyridinium Chlorochromate (PCC) | 1.5 eq |

| Solvent | Anhydrous DCM |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Yield | ~70-80% |

Synthesis of this compound Derivatives

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives through common organic transformations.

Wittig Reaction: Synthesis of 6-Cyclopropylhex-5-ene

The Wittig reaction allows for the conversion of the aldehyde to an alkene.

discovery and chemical properties of 5-Cyclopropylpentanal

An In-depth Technical Guide to 5-Cyclopropylpentanal

Disclaimer: Publicly available information regarding the specific discovery, synthesis, and detailed experimental chemical properties of this compound is limited. This guide is compiled based on general principles of organic chemistry, predicted data, and information available for analogous compounds.

Introduction

This compound is an aliphatic aldehyde characterized by a five-carbon chain with a terminal cyclopropyl (B3062369) group. While not a widely studied compound with a significant body of dedicated research, its structure is of interest in organic synthesis, potentially as an intermediate in the preparation of more complex molecules in fields such as agrochemicals and pharmaceuticals. The presence of the strained cyclopropyl ring offers unique reactivity and conformational properties. This guide aims to provide a comprehensive overview of its probable chemical properties and synthetic methodologies based on established chemical knowledge.

Discovery and Synthesis

There is no definitive record of the initial discovery or first published synthesis of this compound in peer-reviewed scientific literature. It is likely that this compound has been synthesized as an intermediate in various research endeavors without being the primary focus of publication.

A plausible and commonly employed synthetic route to this compound is the oxidation of its corresponding primary alcohol, 5-cyclopropyl-1-pentanol.

General Experimental Protocol: Oxidation of 5-Cyclopropyl-1-pentanol

This protocol describes a general method for the oxidation of 5-cyclopropyl-1-pentanol to this compound using pyridinium (B92312) chlorochromate (PCC), a common and relatively mild oxidizing agent for converting primary alcohols to aldehydes.

Materials:

-

5-cyclopropyl-1-pentanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Celatom® or Florisil®

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

A solution of 5-cyclopropyl-1-pentanol (1 equivalent) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and a small amount of silica gel in a round-bottom flask under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celatom® or Florisil® to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

-

The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Chemical Properties

The chemical properties of this compound are dictated by the presence of the aldehyde functional group and the terminal cyclopropyl ring.

Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | Approx. 170-180 °C (at 760 mmHg) |

| Density | Approx. 0.89 g/cm³ |

| Solubility | Soluble in organic solvents; sparingly soluble in water |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR | * -CHO: ~9.7 ppm (triplet) * -CH₂-CHO: ~2.4 ppm (multiplet) * Cyclopropyl-CH: ~0.4 ppm (multiplet) * Other -CH₂-: 1.2-1.7 ppm (multiplets) * Cyclopropyl-CH₂: ~0.0 ppm (multiplet) |

| ¹³C NMR | * C=O: ~202 ppm * -CH₂-CHO: ~44 ppm * Cyclopropyl-CH: ~10 ppm * Other -CH₂-: 22-35 ppm * Cyclopropyl-CH₂: ~4 ppm |

| IR Spectroscopy | * C=O stretch (aldehyde): ~1725 cm⁻¹ * C-H stretch (aldehyde): ~2720 cm⁻¹ and ~2820 cm⁻¹ * C-H stretch (aliphatic): ~2850-3000 cm⁻¹ * Cyclopropyl C-H stretch: ~3080 cm⁻¹ |

| Mass Spectrometry | * Molecular Ion (M⁺): m/z = 126 * Key Fragments: Loss of H (M-1), loss of CHO (M-29), loss of C₃H₅ (cyclopropyl group, M-41) |

Reactivity

The aldehyde group is the primary site of reactivity, susceptible to nucleophilic attack and oxidation. The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions (e.g., with strong acids or in the presence of certain transition metals).

Common Reactions:

-

Oxidation: Can be readily oxidized to 5-cyclopropylpentanoic acid using common oxidizing agents like potassium permanganate (B83412) or Jones reagent.

-

Reduction: The aldehyde can be reduced to 5-cyclopropyl-1-pentanol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Grignard Reaction: Reacts with Grignard reagents to form secondary alcohols.

-

Aldol (B89426) Condensation: Can undergo self-condensation or crossed aldol condensation in the presence of an acid or base catalyst.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a simple aliphatic aldehyde with a terminal cyclopropyl moiety. While specific data on this compound is scarce in the public domain, its synthesis can be reliably achieved through standard oxidation of the corresponding alcohol. Its chemical behavior is expected to be characteristic of aliphatic aldehydes, with the cyclopropyl group imparting subtle but potentially useful structural and reactivity features. This guide provides a foundational understanding for researchers and scientists interested in the synthesis and potential applications of this and related molecules. Further experimental investigation is required to fully characterize its properties and explore its synthetic utility.

The Versatile Cyclopropyl Aldehyde: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyl (B3062369) aldehydes are a fascinating and highly versatile class of organic molecules that have garnered significant attention in basic and applied research. The inherent ring strain of the cyclopropane (B1198618) moiety, combined with the reactivity of the aldehyde functional group, imparts unique chemical properties that make these compounds powerful building blocks in organic synthesis, medicinal chemistry, and chemical biology. This technical guide provides an in-depth overview of the core applications of cyclopropyl aldehydes, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

Synthetic Applications of Cyclopropyl Aldehydes

Cyclopropyl aldehydes serve as valuable precursors in a variety of chemical transformations, enabling the construction of complex molecular architectures. Their utility is highlighted in several key reaction classes, including ring-opening reactions, cycloadditions, and annulations.

Ring-Opening Reactions

The strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) can be harnessed to drive ring-opening reactions, providing access to linear molecules with diverse functionalities.

A notable example is the organocatalytic enantioselective 1,3-chlorochalcogenation of meso-cyclopropyl carbaldehydes. This reaction proceeds via a merged iminium-enamine activation, leading to the formation of 1,3-bifunctionalized products with high diastereoselectivity and enantioselectivity.

| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | d.r. | e.r. |

| 1 | 1a | V·DCA | CH2Cl2 | 48 | 85 | 15:1 | 93:7 |

| 2 | 1b | V·DCA | CH2Cl2 | 48 | 78 | 10:1 | 92:8 |

| 3 | 1c | V·DCA | CH2Cl2 | 48 | 81 | 12:1 | 91:9 |

Data sourced from select publications. d.r. = diastereomeric ratio, e.r. = enantiomeric ratio.

To a solution of the meso-cyclopropyl carbaldehyde (0.2 mmol, 1.0 equiv.) and the chiral imidazolidinone organocatalyst (20 mol%) in the specified solvent (2.0 mL) at room temperature is added the sulfenyl chloride (0.24 mmol, 1.2 equiv.). The reaction mixture is stirred for the time indicated in the table. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-chlorosulfenated product.

Caption: Iminium-enamine catalytic cycle for the ring-opening 1,3-chlorochalcogenation of cyclopropyl aldehydes.

Annulation and Cycloaddition Reactions

Cyclopropyl aldehydes are excellent partners in annulation and cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic scaffolds. A prominent example is the Lewis acid-catalyzed [3+2] annulation with aldehydes to synthesize highly substituted tetrahydrofurans.

| Entry | Cyclopropane | Aldehyde | Lewis Acid | Yield (%) | d.r. |

| 1 | Phenyl-substituted | Benzaldehyde | Sn(OTf)2 | 92 | >20:1 |

| 2 | Phenyl-substituted | Isobutyraldehyde | Sn(OTf)2 | 85 | >20:1 |

| 3 | Vinyl-substituted | Benzaldehyde | Sc(OTf)3 | 88 | 15:1 |

Data compiled from various research articles.

To a solution of the donor-acceptor cyclopropane (0.1 mmol, 1.0 equiv.) in anhydrous CH2Cl2 (1.0 mL) at -78 °C is added the Lewis acid catalyst (10 mol%). The aldehyde (0.12 mmol, 1.2 equiv.) is then added dropwise. The reaction mixture is stirred at -78 °C for 4-12 hours. The reaction is quenched with saturated aqueous NaHCO3 solution and allowed to warm to room temperature. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield the tetrahydrofuran (B95107) derivative.

Caption: Step-by-step workflow for the synthesis of tetrahydrofurans via [3+2] annulation.

Applications in Drug Discovery and Development

The cyclopropyl motif is a privileged scaffold in medicinal chemistry, often imparting favorable properties such as increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.[1] Cyclopropyl aldehydes are key starting materials for the synthesis of various biologically active molecules.

Synthesis of GPR40 Receptor Agonists

A notable application is in the synthesis of GPR40 (Free Fatty Acid Receptor 1) agonists, which are of interest for the treatment of type 2 diabetes.[2][3][4][5] A multicatalytic one-pot process has been developed to synthesize trans-cyclopropyl compounds from aldehydes, which are then elaborated into GPR40 agonists.

| Aldehyde | Olefination Catalyst | Cyclopropanation Catalyst | Yield (%) |

| 4-(Boc-amino)benzaldehyde | CuI (5 mol%) | Pd(OAc)2 (2 mol%) | 84 |

This data highlights the efficiency of the one-pot process.[3]

To a solution of the aldehyde (1.0 mmol) in toluene (B28343) (5 mL) is added trimethylsilyldiazomethane (B103560) (1.2 mmol) and a copper(I) catalyst (5 mol%). The mixture is stirred at 80 °C until the olefination is complete (monitored by TLC). Then, ethyl diazoacetate (1.5 mmol) and a palladium catalyst (2 mol%) are added, and the reaction is stirred at 80 °C for an additional 12 hours. The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to afford the trans-cyclopropyl ester.

GPR40 Signaling Pathway

GPR40 is a G-protein coupled receptor that, upon activation by free fatty acids or synthetic agonists, stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. This signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), respectively, culminating in the potentiation of insulin release.

Caption: Activation of GPR40 by agonists leads to a signaling cascade that enhances insulin secretion.

Conclusion

Cyclopropyl aldehydes are undeniably valuable tools in the arsenal (B13267) of synthetic and medicinal chemists. Their unique reactivity allows for the construction of a diverse array of molecular scaffolds, from simple acyclic chains to complex heterocyclic systems. The applications of these compounds in the synthesis of biologically active molecules, such as GPR40 agonists, underscore their importance in drug discovery and development. The continued exploration of the reactivity of cyclopropyl aldehydes promises to unveil new synthetic methodologies and pave the way for the discovery of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-pot approach for the synthesis of trans-cyclopropyl compounds from aldehydes. Application to the synthesis of GPR40 receptor agonists - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. One-pot approach for the synthesis of trans-cyclopropyl compounds from aldehydes. Application to the synthesis of GPR40 receptor agonists - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. One-pot approach for the synthesis of trans-cyclopropyl compounds from aldehydes. Application to the synthesis of GPR40 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10.1039/B810708D | One-pot approach for the synthesis of trans-cyclopropyl compounds from aldehydes. Application to the synthesis of GPR40 receptor agonists† | chem960.com [chem960.com]

An In-depth Technical Guide to 5-Cyclopropylpentanal: IUPAC Nomenclature and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-cyclopropylpentanal, a saturated aliphatic aldehyde characterized by the presence of a terminal cyclopropyl (B3062369) group. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to present a thorough analysis of its nomenclature, structural features, and predicted physicochemical properties. Furthermore, this guide outlines detailed, generalized experimental protocols for the synthesis, purification, and analytical characterization of this compound, which are broadly applicable to aliphatic aldehydes. The potential biological significance of the cyclopropyl moiety is also discussed, providing context for its relevance in medicinal chemistry and drug design.

IUPAC Nomenclature and Structural Analysis

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is determined as follows:

-

Parent Chain : The longest continuous carbon chain containing the principal functional group (the aldehyde) is identified. In this case, it is a five-carbon chain, corresponding to the root name "pentan-".

-

Principal Functional Group : The presence of an aldehyde group (-CHO) is indicated by the suffix "-al". Since the aldehyde group is, by definition, at position 1, a locant is not necessary in the final name but is understood.

-

Substituent : A cyclopropyl group is attached to the fifth carbon of the pentanal chain. Therefore, it is named as a "5-cyclopropyl" substituent.

Combining these elements, the unambiguous IUPAC name for the compound is This compound .

Structural Formula: C₈H₁₄O

Simplified Molecular-Input Line-Entry System (SMILES): O=CCCCC1CC1

International Chemical Identifier (InChI): InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h7-8H,1-6H2

The structure consists of a five-carbon straight chain with a terminal aldehyde functional group. A three-membered cyclopropane (B1198618) ring is attached to the terminal methyl carbon of the pentane (B18724) chain. The molecule is saturated, containing only single carbon-carbon bonds within the pentanal chain and the cyclopropyl ring.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not extensively reported in the scientific literature. However, its properties can be estimated based on the known data of structurally similar compounds, such as pentanal and other aliphatic aldehydes.[1][2][3] The following table summarizes these predicted and analogous quantitative data.

| Property | Predicted/Analogous Value | Rationale/Reference Compound(s) |

| Molecular Weight | 126.20 g/mol | Calculated from the molecular formula (C₈H₁₄O) |

| Boiling Point | ~140-160 °C | Higher than pentanal (102-103 °C) due to increased molecular weight and van der Waals forces.[4] |

| Density | ~0.83-0.86 g/mL | Similar to other aliphatic aldehydes of comparable molecular weight. |

| Solubility in Water | Sparingly soluble | Solubility decreases with increasing carbon chain length in aldehydes.[1][2] |

| Solubility in Organic Solvents | Soluble | Soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane (B109758). |

| ¹H NMR Chemical Shifts (ppm) | Aldehydic proton (~9.7 ppm, t), α-CH₂ (~2.4 ppm, dt), Cyclopropyl protons (~0.1-0.8 ppm, m) | Based on characteristic shifts for aliphatic aldehydes and cyclopropyl groups.[5][6][7][8][9] |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon (~202 ppm), α-Carbon (~44 ppm), Cyclopropyl carbons (~3-10 ppm) | Based on characteristic shifts for aliphatic aldehydes and cyclopropyl groups.[6][7] |

| IR Absorption (cm⁻¹) | C=O stretch (~1720-1740), Aldehydic C-H stretch (~2720, ~2820) | Characteristic absorption bands for saturated aliphatic aldehydes.[5][6][7][8][9] |

| Mass Spectrometry (m/z) | M⁺ at 126, fragments from α-cleavage and McLafferty rearrangement | Typical fragmentation patterns for aliphatic aldehydes.[7][8][10][11] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of this compound.

Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 5-cyclopropylpentan-1-ol (B6152113).[12]

Reaction: 5-cyclopropylpentan-1-ol → this compound

Methodology: Oxidation using Pyridinium Chlorochromate (PCC)

-

Reagent Preparation: A solution of 5-cyclopropylpentan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is typically a heterogeneous slurry.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by fractional distillation or column chromatography.

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. Pentanal - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GCMS Section 6.11.4 [people.whitman.edu]

- 12. ncert.nic.in [ncert.nic.in]

5-Cyclopropylpentanal: A Technical Overview for Chemical Research

For Immediate Release

This technical guide provides a foundational overview of 5-Cyclopropylpentanal, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. While specific in-depth experimental data and biological studies on this molecule are not extensively available in public literature, this document consolidates its known properties and outlines general methodologies for its synthesis and characterization based on established principles for analogous chemical structures.

Core Compound Identification

The fundamental properties of this compound are summarized below, providing a clear reference for its molecular identity.

| Property | Value |

| CAS Number | 147159-38-4 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

Synthetic Approaches: General Methodologies

Detailed, peer-reviewed synthetic protocols specifically for this compound are not readily found. However, based on the principles of organic chemistry, plausible synthetic routes can be proposed. The synthesis of cyclopropyl (B3062369) aldehydes often involves multi-step processes. One common approach is the homologation of an existing aldehyde, which involves extending the carbon chain. Another strategy could involve the creation of the cyclopropyl group at a specific position in a pre-existing aliphatic chain.

Researchers may consider a variety of methods for the synthesis of similar cyclopropyl compounds, including modifications of existing protocols for aldehyde synthesis.

Experimental Protocols: Characterization of Aliphatic Aldehydes

The characterization of this compound would rely on standard analytical techniques used for similar aliphatic aldehydes. The expected spectroscopic data would be crucial for confirming the structure and purity of the compound.

| Analytical Technique | Expected Observations for Aliphatic Aldehydes |

| ¹H NMR Spectroscopy | The aldehyde proton (CHO) typically exhibits a singlet or a multiplet in the downfield region of the spectrum, around 9-10 ppm. Protons on the carbon adjacent to the carbonyl group (α-protons) are expected to appear in the range of 2-2.7 ppm.[1][2] |

| ¹³C NMR Spectroscopy | The carbonyl carbon of an aldehyde is characteristically found in the range of 190-200 ppm.[2] |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of an aliphatic aldehyde is typically observed between 1720-1740 cm⁻¹. Additionally, the C-H stretch of the aldehyde group usually presents two weak bands in the region of 2700-2900 cm⁻¹.[2] |

| Mass Spectrometry (MS) | Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like aliphatic aldehydes.[3][4] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns. |

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound such as this compound. This represents a logical progression from initial synthesis to final purification and structural confirmation.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities of this compound or any associated signaling pathways. Research into compounds with similar structural motifs, such as a cyclopropyl group, has shown a wide range of biological effects in other molecules, but any potential activity of this compound remains to be investigated. Professionals in drug development may find this to be an unexplored area for preliminary screening and research.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on synthetic and analytical methods is based on general chemical principles and may not represent optimized or validated protocols for this compound specifically.

References

A Theoretical and Spectroscopic Exploration of 5-Cyclopropylpentanal: A Hypothetical Case Study

Introduction

The 5-Cyclopropylpentanal molecule incorporates two key functional groups: a terminal aldehyde and a cyclopropyl (B3062369) ring. The cyclopropyl group, a three-membered carbocycle, is of significant interest in medicinal chemistry due to its unique conformational and electronic properties, which can impart favorable metabolic stability and binding affinity to drug candidates. The aldehyde group is a versatile chemical handle for a variety of organic transformations, making this compound a potentially valuable building block in organic synthesis. This guide outlines a hypothetical research program for the comprehensive theoretical and experimental characterization of this compound.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound would involve the oxidation of the corresponding primary alcohol, 5-cyclopropylpentan-1-ol. This alcohol can be prepared via the ring-opening of a cyclic ether with a cyclopropyl Grignard reagent or through a malonic ester synthesis.

Hypothetical Experimental Protocol: Oxidation of 5-Cyclopropylpentan-1-ol

A common and mild method for oxidizing a primary alcohol to an aldehyde is the use of pyridinium (B92312) chlorochromate (PCC).

Materials:

-

5-Cyclopropylpentan-1-ol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

A solution of 5-Cyclopropylpentan-1-ol in anhydrous DCM is added to a stirred suspension of PCC in anhydrous DCM at room temperature.

-

The reaction mixture is stirred for 2-3 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Spectroscopic Data (Hypothetical)

The following tables summarize the expected spectroscopic data for this compound based on known values for similar structures.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.76 | t | 1H | H-1 (CHO) |

| 2.45 | dt | 2H | H-2 |

| 1.65 | m | 2H | H-3 |

| 1.40 | m | 2H | H-4 |

| 0.68 | m | 1H | H-5 |

| 0.42 | m | 2H | H-6, H-6' (cyclopropyl) |

| 0.05 | m | 2H | H-7, H-7' (cyclopropyl) |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 202.5 | C-1 (CHO) |

| 43.8 | C-2 |

| 35.2 | C-3 |

| 28.9 | C-4 |

| 10.8 | C-5 |

| 4.2 | C-6, C-7 (cyclopropyl) |

Table 3: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Weak | C-H stretch (cyclopropyl) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 2720 | Weak | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

Table 4: Hypothetical Mass Spectrometry (MS) Data for this compound (EI)

| m/z | Relative Intensity (%) | Assignment |

| 126 | 15 | [M]⁺ (Molecular ion) |

| 111 | 25 | [M - CH₃]⁺ |

| 97 | 40 | [M - C₂H₅]⁺ |

| 83 | 100 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ (Cyclopropyl cation) |

Theoretical Studies Workflow

A thorough theoretical investigation of this compound would involve computational chemistry methods to predict its structure, stability, and spectroscopic properties. Density Functional Theory (DFT) is a suitable method for such studies.

Caption: A typical workflow for the theoretical study of a molecule like this compound.

Hypothetical Reaction Pathway: Wittig Reaction

The aldehyde functionality of this compound makes it a suitable substrate for the Wittig reaction, a powerful method for forming carbon-carbon double bonds. The following diagram illustrates the reaction of this compound with a phosphorus ylide.

Caption: The mechanism of the Wittig reaction with this compound.

Conclusion

This guide has presented a hypothetical but comprehensive framework for the study of this compound. The outlined synthetic protocol, predicted spectroscopic data, and proposed theoretical workflow provide a solid foundation for any future experimental and computational investigation of this molecule. Such studies would be valuable in elucidating the fundamental properties of this bifunctional molecule and exploring its potential as a building block in the synthesis of more complex and potentially bioactive compounds.

Navigating the Synthesis of 5-Cyclopropylpentanal: An In-depth Technical Review

For researchers, scientists, and professionals in drug development, the synthesis of novel aldehydes is a critical step in the discovery of new chemical entities. 5-Cyclopropylpentanal, a molecule with potential applications in medicinal chemistry, presents a synthetic challenge that can be addressed through various strategic approaches. This technical guide provides a comprehensive literature review of the plausible synthetic routes to this compound, focusing on precursor-based strategies and detailing relevant experimental methodologies.

While a direct, one-step synthesis of this compound is not prominently documented, a thorough analysis of synthetic organic chemistry principles points towards two primary precursor-based pathways: the oxidation of 5-cyclopropylpentan-1-ol (B6152113) and the reduction of 5-cyclopropylpentanoic acid. This review will delve into the synthesis of these key precursors and their subsequent conversion to the target aldehyde.

Synthetic Strategies and Methodologies

The synthesis of this compound can be logically approached by first constructing the carbon skeleton with a terminal functional group that can be readily converted to an aldehyde. The two most viable precursors are the corresponding primary alcohol, 5-cyclopropylpentan-1-ol, and the carboxylic acid, 5-cyclopropylpentanoic acid.

Route 1: Oxidation of 5-Cyclopropylpentan-1-ol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. To avoid over-oxidation to the carboxylic acid, specific and mild oxidizing agents are required.

Synthesis of 5-Cyclopropylpentan-1-ol:

A plausible method for the synthesis of 5-cyclopropylpentan-1-ol involves the reaction of a Grignard reagent with a suitable epoxide. For instance, the reaction of cyclopropylmethylmagnesium bromide with butylene oxide would yield the desired alcohol.

Experimental Protocol (Hypothetical):

-

Step 1: Preparation of Cyclopropylmethylmagnesium Bromide. To a stirring suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere, a solution of cyclopropylmethyl bromide in diethyl ether is added dropwise. The reaction is initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Step 2: Grignard Reaction. The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of butylene oxide in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield 5-cyclopropylpentan-1-ol.

Oxidation to this compound:

Several methods are suitable for the selective oxidation of 5-cyclopropylpentan-1-ol to this compound.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.[1][2][3][4][5]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes at room temperature.[6][7][8][9]

Table 1: Comparison of Oxidation Methods for Primary Alcohols

| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C to rt, CH₂Cl₂ | High yield, mild, general | Requires low temperatures, malodorous byproducts |

| Dess-Martin Oxidation | Dess-Martin Periodinane | rt, CH₂Cl₂ | Mild, neutral pH, fast | Reagent is expensive and potentially explosive |

Experimental Protocol (Dess-Martin Oxidation):

To a solution of 5-cyclopropylpentan-1-ol in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature under an inert atmosphere. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography.

Diagram 1: Synthetic Route via Oxidation

Caption: Synthesis of this compound via oxidation of 5-cyclopropylpentan-1-ol.

Route 2: Reduction of 5-Cyclopropylpentanoic Acid

Another viable strategy involves the partial reduction of a carboxylic acid to an aldehyde. This requires careful selection of a reducing agent to prevent over-reduction to the primary alcohol.

Synthesis of 5-Cyclopropylpentanoic Acid:

5-Cyclopropylpentanoic acid can be prepared through various classical methods, such as the malonic ester synthesis followed by hydrolysis and decarboxylation, or by the oxidation of 5-cyclopropylpentan-1-ol. A more direct route could involve the reaction of a suitable Grignard reagent with carbon dioxide.

Experimental Protocol (Hypothetical - Grignard Route):

-

Step 1: Preparation of 4-Cyclopropylbutylmagnesium Bromide. Starting from 1-bromo-4-cyclopropylbutane, the Grignard reagent is prepared in anhydrous diethyl ether as described previously.

-

Step 2: Carboxylation. The Grignard solution is added slowly to a flask containing crushed dry ice (solid carbon dioxide) under an inert atmosphere.

-

Step 3: Work-up and Purification. After the addition is complete, the reaction mixture is allowed to warm to room temperature. The mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-cyclopropylpentanoic acid, which can be further purified by distillation or recrystallization.

Reduction to this compound:

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation. Common methods include:

-

Conversion to an Activated Derivative: The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively.

-

Direct Catalytic Reduction: More modern methods involve the use of specific catalysts that can directly reduce the carboxylic acid to the aldehyde.

Table 2: Comparison of Reduction Methods for Carboxylic Acids to Aldehydes

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Acid Chloride Reduction | 1. (COCl)₂ or SOCl₂2. LiAl(OtBu)₃ | 0 °C to rt | Reliable, good yields | Two-step process, sensitive reagents |

| Weinreb Amide Reduction | 1. (COCl)₂, N,O-dimethylhydroxylamine2. DIBAL-H or Grignard reagent | -78 °C to rt | High yielding, prevents over-reduction | Multi-step preparation of amide |

Experimental Protocol (via Acid Chloride):

-

Step 1: Formation of 5-Cyclopropylpentanoyl Chloride. 5-Cyclopropylpentanoic acid is refluxed with an excess of thionyl chloride or oxalyl chloride until the evolution of gas ceases. The excess reagent is removed by distillation under reduced pressure.

-

Step 2: Reduction. The crude acid chloride is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium tri-tert-butoxyaluminum hydride in THF is added dropwise. The reaction is stirred at low temperature until completion.

-

Step 3: Work-up and Purification. The reaction is carefully quenched with water and then acidified. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The resulting this compound is purified by chromatography.

Diagram 2: Synthetic Route via Reduction

Caption: Synthesis of this compound via reduction of 5-cyclopropylpentanoic acid.

Conclusion

The synthesis of this compound, while not extensively described in the literature, can be reliably achieved through logical, precursor-based strategies. Both the oxidation of 5-cyclopropylpentan-1-ol and the reduction of 5-cyclopropylpentanoic acid offer viable pathways. The choice of a specific route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For a clean and high-yielding conversion of the alcohol, the Dess-Martin periodinane oxidation is a highly recommended method. For the carboxylic acid route, conversion to an acid chloride followed by low-temperature reduction with lithium tri-tert-butoxyaluminum hydride provides a classic and effective approach. Further research and optimization of these proposed routes will be beneficial for the efficient production of this compound for its potential applications in the pharmaceutical and life sciences sectors.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern Oxidation | TCI EUROPE N.V. [tcichemicals.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 5-Cyclopropylpentanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 5-cyclopropylpentanal, a versatile aldehyde building block, and its application in common carbon-carbon bond-forming reactions. The protocols are designed to be a practical guide for laboratory use.

I. Synthesis of this compound

The synthesis of this compound is presented here as a two-step process, commencing with the preparation of the corresponding alcohol, 5-cyclopropylpentan-1-ol (B6152113), followed by its oxidation to the target aldehyde.

A. Synthesis of 5-Cyclopropylpentan-1-ol via Grignard Reaction

A plausible and robust method for the synthesis of 5-cyclopropylpentan-1-ol involves the coupling of cyclopropylmagnesium bromide with a protected 5-halopentanol derivative, such as 1-(benzyloxy)-5-chloropentane. This is followed by the removal of the protecting group.

Experimental Protocol: Synthesis of 5-Cyclopropylpentan-1-ol

-

Preparation of Cyclopropylmagnesium Bromide:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (2.43 g, 100 mmol).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of cyclopropyl (B3062369) bromide (8.4 mL, 100 mmol) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Add a small portion of the cyclopropyl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Grignard Coupling Reaction:

-

In a separate 500 mL three-necked round-bottom flask under an argon atmosphere, dissolve 1-(benzyloxy)-5-chloropentane (19.7 g, 90 mmol) in 100 mL of anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the solution of 1-(benzyloxy)-5-chloropentane via cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Deprotection:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude protected alcohol.

-

Dissolve the crude product in ethanol (B145695) (150 mL) and add 10% Pd/C (1.0 g).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5-cyclopropylpentan-1-ol.

-

Data Summary: Synthesis of 5-Cyclopropylpentan-1-ol

| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Expected Yield (%) | Product Characterization |

| Grignard Formation | Cyclopropyl bromide, Mg, THF, I₂ | Reflux | 1 | >90 (in solution) | - |

| Coupling | 1-(Benzyloxy)-5-chloropentane, THF | 0 to RT | 12 | 75-85 | ¹H NMR, ¹³C NMR, MS |

| Deprotection | H₂, 10% Pd/C, Ethanol | RT | 12 | 90-98 | ¹H NMR, ¹³C NMR, MS |

Workflow for the Synthesis of 5-Cyclopropylpentan-1-ol

Caption: Workflow for the synthesis of 5-cyclopropylpentan-1-ol.

B. Oxidation to this compound

A mild and efficient method for the oxidation of the primary alcohol to the aldehyde is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.

Experimental Protocol: Swern Oxidation of 5-Cyclopropylpentan-1-ol

-

Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an argon atmosphere, add anhydrous dichloromethane (B109758) (DCM, 100 mL).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (2.2 mL, 25 mmol) to the DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 3.5 mL, 50 mmol). Stir the mixture for 15 minutes.

-

-

Oxidation:

-

In a separate flask, dissolve 5-cyclopropylpentan-1-ol (2.56 g, 20 mmol) in 20 mL of anhydrous DCM.

-

Add the solution of the alcohol dropwise to the activated DMSO solution at -78 °C over 20 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Work-up:

-

Add triethylamine (B128534) (13.9 mL, 100 mmol) dropwise to the reaction mixture at -78 °C.

-

After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid volatilization of the product.

-

The crude this compound is often used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

-

Data Summary: Swern Oxidation to this compound

| Reagents & Solvents | Temperature (°C) | Time (h) | Expected Yield (%) | Product Characterization |

| Oxalyl chloride, DMSO, DCM, 5-Cyclopropylpentan-1-ol, Triethylamine | -78 to RT | 2 | 85-95 (crude) | ¹H NMR (aldehyde proton at ~9.7 ppm), IR (C=O stretch at ~1725 cm⁻¹) |

Mechanism of Swern Oxidation

Caption: Key steps in the Swern oxidation mechanism.

II. Applications of this compound in Synthesis

The aldehyde functionality of this compound makes it a valuable intermediate for various carbon-carbon bond-forming reactions. Two representative examples, the Wittig reaction and the Knoevenagel condensation, are detailed below.

A. Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for the conversion of aldehydes into alkenes. Here, this compound is reacted with methyltriphenylphosphonium (B96628) bromide to yield 6-cyclopropylhex-1-ene.

Experimental Protocol: Wittig Reaction of this compound

-

Ylide Generation:

-

To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add methyltriphenylphosphonium bromide (8.93 g, 25 mmol).

-

Add 100 mL of anhydrous THF and cool the suspension to 0 °C.

-

Slowly add n-butyllithium (10 mL of a 2.5 M solution in hexanes, 25 mmol) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at room temperature for 1 hour.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to 0 °C.

-

Dissolve crude this compound (approx. 20 mmol) in 20 mL of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of 50 mL of water.

-

Extract the aqueous layer with pentane (B18724) (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate carefully by distillation at atmospheric pressure to remove the volatile pentane.

-

Purify the residue by flash column chromatography (silica gel, pentane) to afford 6-cyclopropylhex-1-ene.

-

Data Summary: Wittig Reaction

| Reagents & Solvents | Temperature (°C) | Time (h) | Expected Yield (%) | Product Characterization |

| Methyltriphenylphosphonium bromide, n-BuLi, THF, this compound | 0 to RT | 5 | 70-80 | ¹H NMR, ¹³C NMR, GC-MS |

Mechanism of the Wittig Reaction

Caption: Simplified mechanism of the Wittig reaction.

B. Knoevenagel Condensation for α,β-Unsaturated Product Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Here, this compound is reacted with malononitrile (B47326) in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation of this compound

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (1.26 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 20 mL of ethanol.

-

Add a catalytic amount of piperidine (B6355638) (0.1 mL, 1 mmol).

-

-

Condensation Reaction:

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in 50 mL of diethyl ether and wash with 1 M HCl (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-(5-cyclopropylpentylidene)malononitrile.

-

Data Summary: Knoevenagel Condensation

| Reagents & Solvents | Temperature (°C) | Time (h) | Expected Yield (%) | Product Characterization |

| This compound, Malononitrile, Piperidine, Ethanol | RT | 6 | 80-90 | ¹H NMR, ¹³C NMR, IR, MS |

Logical Flow of Knoevenagel Condensation

Caption: Logical steps of the Knoevenagel condensation.

Applications of 5-Cyclopropylpentanal in Organic Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

5-Cyclopropylpentanal is a versatile bifunctional molecule that incorporates a reactive aldehyde moiety and a terminal cyclopropyl (B3062369) group. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in natural products and pharmaceutically active compounds. The cyclopropyl group can impart desirable properties such as metabolic stability, conformational rigidity, and unique electronic characteristics to target molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic chemistry.

Synthesis of this compound

Two primary synthetic routes to this compound are highlighted: the oxidation of 5-cyclopropyl-1-pentanol and the hydroformylation of 4-cyclopropyl-1-butene.

Oxidation of 5-Cyclopropyl-1-pentanol

The oxidation of the primary alcohol, 5-cyclopropyl-1-pentanol, to the corresponding aldehyde is a common and effective method. Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for this transformation as it typically allows for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids[1][2][3].

Experimental Protocol: Oxidation of 5-Cyclopropyl-1-pentanol with PCC

Materials:

-

5-Cyclopropyl-1-pentanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Celatom® or Celite®

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM, 5 mL per gram of alcohol) in a round-bottom flask, add a solution of 5-cyclopropyl-1-pentanol (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celatom® to remove the chromium byproducts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) |

| 5-Cyclopropyl-1-pentanol | 128.21 | 1.0 | - |

| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 | - |

| This compound | 126.20 | - | 75-85 |

Synthesis Workflow: Oxidation of 5-Cyclopropyl-1-pentanol

Caption: Workflow for the synthesis of this compound via PCC oxidation.

Hydroformylation of 4-Cyclopropyl-1-butene

Hydroformylation, also known as the oxo process, is an atom-economical method for the synthesis of aldehydes from alkenes. The reaction of 4-cyclopropyl-1-butene with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a rhodium catalyst can produce this compound[4][5]. This method is particularly attractive for large-scale synthesis. The regioselectivity of the hydroformylation (i.e., the ratio of the linear to branched aldehyde) can be controlled by the choice of ligands on the rhodium catalyst.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 4-Cyclopropyl-1-butene

Materials:

-

4-Cyclopropyl-1-butene (CAS: 7736-35-8)[6]

-

Rh(CO)₂(acac) (dicarbonylacetylacetonato rhodium(I))

-

Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

-

Anhydrous toluene (B28343) or other suitable solvent

-

Syngas (CO/H₂ = 1:1)

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox, charge a high-pressure reactor with Rh(CO)₂(acac) (0.1-1 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 equivalents relative to Rh).

-

Add anhydrous, degassed toluene and 4-cyclopropyl-1-butene.

-

Seal the reactor, remove it from the glovebox, and purge with syngas (1:1 CO/H₂).

-

Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with syngas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Maintain the pressure by feeding syngas as it is consumed. Monitor the reaction progress by GC analysis of aliquots.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

Remove the solvent under reduced pressure and purify the resulting crude aldehyde by distillation or column chromatography.

Quantitative Data:

| Parameter | Value |

| Catalyst Loading (Rh) | 0.1 - 1 mol% |

| Ligand to Metal Ratio (e.g., PPh₃/Rh) | 2:1 to 10:1 |

| Temperature | 80 - 120 °C |

| Pressure (CO/H₂) | 20 - 50 bar |

| Typical Yield | 70 - 90% |

| Regioselectivity (linear:branched) | Dependent on ligand and conditions |

Hydroformylation Reaction Pathway

Caption: Rhodium-catalyzed hydroformylation of 4-cyclopropyl-1-butene.

Applications of this compound in Organic Synthesis

This compound serves as a key intermediate for the introduction of a five-carbon chain terminating in a cyclopropyl group. Its aldehyde functionality allows for a wide range of subsequent transformations.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from aldehydes and ketones[7][8][9][10]. This compound can be readily converted to various terminal or internal alkenes using appropriate phosphorus ylides. For instance, reaction with methyltriphenylphosphonium (B96628) bromide yields 6-cyclopropyl-1-hexene.

Experimental Protocol: Wittig Reaction of this compound

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 equivalents) dropwise at 0 °C.

-

Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford 6-cyclopropyl-1-hexene.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) |

| This compound | 126.20 | 1.0 | - |

| Methyltriphenylphosphonium bromide | 357.23 | 1.1 | - |

| n-Butyllithium | 64.06 | 1.1 | - |

| 6-Cyclopropyl-1-hexene | 124.22 | - | 80-90 |

Wittig Reaction Logical Flow

Caption: Logical flow diagram for the Wittig olefination of this compound.

Nucleophilic Addition: Grignard Reactions

Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols. This reaction is a fundamental carbon-carbon bond-forming reaction, allowing for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Experimental Protocol: Grignard Reaction with this compound

Materials:

-

This compound

-

Methylmagnesium bromide (or other Grignard reagent) in THF or diethyl ether

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the corresponding secondary alcohol (e.g., 6-cyclopropyl-2-hexanol).

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) |

| This compound | 126.20 | 1.0 | - |

| Methylmagnesium bromide | 119.24 | 1.2 | - |

| 6-Cyclopropyl-2-hexanol | 142.24 | - | 85-95 |

Grignard Reaction Experimental Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. research.abo.fi [research.abo.fi]

- 5. researchgate.net [researchgate.net]

- 6. 1-Butene, 4-cyclopropyl- [webbook.nist.gov]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 10. portal.tpu.ru [portal.tpu.ru]

5-Cyclopropylpentanal: A Versatile Building Block for Medicinal Chemistry

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-cyclopropylpentanal as a versatile building block in medicinal chemistry. The unique combination of a reactive aldehyde functionality and a lipophilic, metabolically stable cyclopropyl (B3062369) group makes this molecule an attractive starting material for the synthesis of novel drug candidates.

Introduction to the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a privileged motif in drug design, known to impart several favorable properties to bioactive molecules. Its rigid, three-dimensional structure can enhance binding affinity to biological targets by pre-organizing the conformation of the molecule, thus reducing the entropic penalty upon binding.[1][2] Furthermore, the cyclopropyl ring is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or vinyl groups, to improve metabolic stability, reduce off-target effects, and enhance potency.[1][3] The C-H bonds on a cyclopropane (B1198618) ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]

Synthesis of this compound

This compound is not readily commercially available but can be synthesized through established organic chemistry methodologies. Two plausible synthetic routes are outlined below.

Protocol 1: Bodroux-Chichibabin Aldehyde Synthesis

This method involves the reaction of a Grignard reagent with triethyl orthoformate to form a diethyl acetal (B89532), which is subsequently hydrolyzed to the desired aldehyde.[5]

Step 1: Preparation of 4-Cyclopropylbutylmagnesium Bromide

4-Cyclopropyl-1-bromobutane is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the corresponding Grignard reagent.

Step 2: Reaction with Triethyl Orthoformate

The freshly prepared Grignard reagent is then added dropwise to a solution of triethyl orthoformate in anhydrous diethyl ether at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature.

Step 3: Hydrolysis to this compound

The resulting acetal is hydrolyzed by the addition of a dilute acid (e.g., 10% aqueous HCl) with vigorous stirring to yield this compound.

Protocol 2: Oxidation of 4-Cyclopropyl-1-butanol

This route involves the synthesis of the corresponding primary alcohol, 4-cyclopropyl-1-butanol, followed by its oxidation to the aldehyde.

Step 1: Synthesis of 4-Cyclopropyl-1-butanol

4-Cyclopropyl-1-butanol can be synthesized via the reaction of cyclopropylmagnesium bromide with 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane, followed by deprotection of the THP ether.

Step 2: Oxidation to this compound

The selective oxidation of 4-cyclopropyl-1-butanol to this compound can be achieved using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM).[6][7][8][9] This method is advantageous as it minimizes the over-oxidation to the carboxylic acid.[6][9]

Applications of this compound in Medicinal Chemistry

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations to generate diverse scaffolds for drug discovery.

Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines, which are prevalent in many pharmaceuticals.[10][11][12][13] this compound can be reacted with a wide range of primary or secondary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the corresponding N-substituted 5-cyclopropylpentylamines.[10][14]

Table 1: Examples of Marketed Drugs Containing Amine Functionalities Accessible via Reductive Amination

| Drug | Therapeutic Area | Target | Representative IC50/EC50 |

| Sitagliptin | Anti-diabetic | Dipeptidyl peptidase-4 (DPP-4) | IC50 = 19 nM |

| Fingolimod | Multiple Sclerosis | Sphingosine-1-phosphate receptor | EC50 = 0.33 nM |

| Rasagiline | Anti-Parkinson's | Monoamine oxidase B (MAO-B) | IC50 = 4.4 nM |

Note: The data in this table is for illustrative purposes to show the potency of drugs containing amine functionalities and are not directly derived from this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the conversion of aldehydes into alkenes with high control over the geometry of the resulting double bond.[15][16][17][18][19] this compound can be reacted with a variety of phosphorus ylides to introduce a carbon-carbon double bond, leading to the synthesis of diverse alkenyl cyclopropane derivatives.

Table 2: Examples of Drug Candidates Synthesized via the Wittig Reaction

| Compound Class | Therapeutic Target | Biological Activity |

| Prostaglandin Analogs | Prostaglandin receptors | Treatment of glaucoma, ulcers |

| Retinoids | Retinoic acid receptors | Treatment of acne and other skin disorders |

| Vitamin D Analogs | Vitamin D receptor | Treatment of psoriasis and osteoporosis |

Note: This table provides examples of compound classes where the Wittig reaction is a key synthetic step and does not represent compounds directly synthesized from this compound.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry. The aldehyde group of this compound can be utilized in various cyclization reactions to construct important heterocyclic cores.

Substituted imidazoles, which are present in numerous antifungal and anticancer drugs, can be synthesized via a one-pot reaction of an aldehyde, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) (Radziszewski synthesis).[1][2][20][21][22]

Quinazolines, a class of compounds with diverse biological activities including anticancer and antihypertensive effects, can be prepared through multi-component reactions involving aldehydes.[3][4][5][23][24]

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids and CNS-active drugs.[25][26][27][28][29] This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde, such as this compound, followed by an acid-catalyzed cyclization.

Table 3: Representative Bioactive Molecules Containing Heterocyclic Scaffolds

| Heterocycle | Example Drug | Therapeutic Area |

| Imidazole (B134444) | Clotrimazole | Antifungal |

| Quinazoline (B50416) | Gefitinib | Anticancer (EGFR inhibitor) |

| Tetrahydro-β-carboline | Tad Glickman | Investigational (Antidepressant) |

Note: This table showcases examples of drugs containing the respective heterocyclic cores to highlight their medicinal importance.

Experimental Protocols

General Protocol for Reductive Amination

-

To a solution of this compound (1.0 mmol) and the desired amine (1.1 mmol) in 1,2-dichloroethane (B1671644) (10 mL) is added sodium triacetoxyborohydride (1.5 mmol).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for Wittig Reaction

-

To a suspension of the appropriate phosphonium (B103445) salt (1.2 mmol) in anhydrous THF (10 mL) at 0 °C is added a strong base (e.g., n-butyllithium, 1.2 mmol).

-

The resulting ylide solution is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is quenched with water and the product is extracted with diethyl ether (3 x 15 mL).

-